molecular formula C15H11ClFNO2S B13051049 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene

2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene

Cat. No.: B13051049
M. Wt: 323.8 g/mol
InChI Key: PNGFVGCVQLNGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene is an organic compound with the molecular formula C15H11ClFNO2S. It is characterized by the presence of chloro, fluoro, and isocyano functional groups attached to a benzene ring, along with a tosyl group. This compound is used primarily in research settings and is known for its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce the isocyano group.

    Substitution Reactions: The chloro and fluoro groups are introduced through halogenation reactions.

Chemical Reactions Analysis

2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications, including drug development and medicinal chemistry.

    Industry: Limited industrial applications, primarily in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro groups can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene include:

    1-Fluoro-4-(isocyano(tosyl)methyl)benzene: Lacks the chloro group, affecting its reactivity and applications.

    2-Chloro-1-fluoro-4-iodobenzene: Contains an iodine atom instead of the isocyano group, leading to different chemical properties.

    4-Fluorobenzyl isocyanate: Similar structure but lacks the chloro and tosyl groups, resulting in different reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C15H11ClFNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

2-chloro-1-fluoro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene

InChI

InChI=1S/C15H11ClFNO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-14(17)13(16)9-11/h3-9,15H,1H3

InChI Key

PNGFVGCVQLNGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)Cl)[N+]#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.